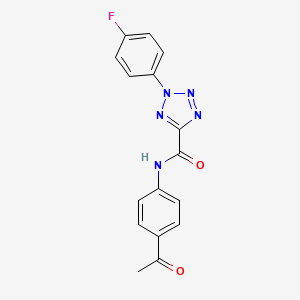
N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Approaches : A variety of synthetic routes have been explored for creating compounds with structural similarities to N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide. These methods aim at developing novel compounds with potential biological activities. For instance, the synthesis and characterization of thiophene, thiazolyl-thiophene, and thienopyridine derivatives have demonstrated the versatility of synthetic chemistry in creating compounds with specific structural features and potential biological activities (Atta & Abdel‐Latif, 2021).
Structural Characterization : Detailed structural analysis using techniques such as IR, NMR, and mass spectrometry is crucial for confirming the identity and purity of synthesized compounds. For example, the crystal structure, Hirshfeld surface analysis, and DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide provided in-depth insights into the molecular geometry and electronic properties of such compounds (Polo-Cuadrado et al., 2021).
Anticancer Activity
Cytotoxic Evaluation : The exploration of novel compounds for anticancer activity is a significant area of research. For instance, the evaluation of pyrazole-1-carboxamide analogues for cytotoxicity against breast cancer cell lines has shed light on the potential therapeutic applications of these compounds (Ahsan et al., 2018). Such studies are crucial for identifying promising candidates for further development into anticancer agents.
Optical and Fluorescence Properties
Fluorescence Switches : The development of fluorescent materials based on compounds with tetraphenylethene derivatives highlights the potential application in chemical sensing and environmental monitoring. These materials exhibit reversible fluorescence switching in response to different stimuli, which can be leveraged for designing advanced sensing devices (Wang et al., 2015).
pH Sensors : Compounds exhibiting aggregation-induced emission (AIE) characteristics have been studied for their potential as fluorescent pH sensors. Their ability to switch emission states upon protonation and deprotonation makes them valuable tools for pH monitoring in various environments (Yang et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c1-10(23)11-2-6-13(7-3-11)18-16(24)15-19-21-22(20-15)14-8-4-12(17)5-9-14/h2-9H,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFQPHMLMGSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2994782.png)
![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)
![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)
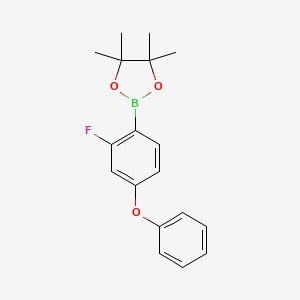
![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)

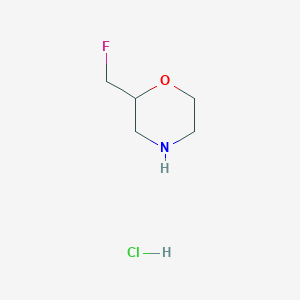
![9-chloro-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2994792.png)
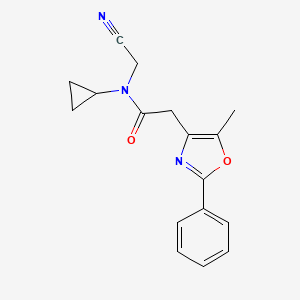
![N-(2-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)prop-2-enamide](/img/structure/B2994795.png)
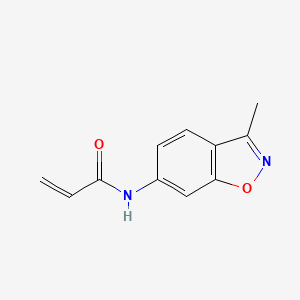
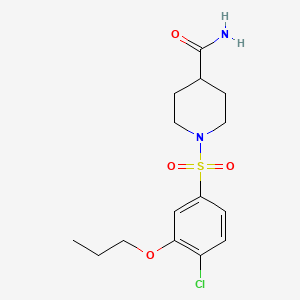
![2-(4-chlorophenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2994800.png)